molecular formula C26H31N3O B2427828 4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 878712-29-9

4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one

Cat. No.: B2427828
CAS No.: 878712-29-9
M. Wt: 401.554
InChI Key: WLWIBZXLPISCOF-UHFFFAOYSA-N
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Description

4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a potent and selective non-peptide antagonist of the CCR5 chemokine receptor, a class A G-protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and inflammatory responses. Its primary research value lies in its high-affinity binding to CCR5, effectively inhibiting the receptor's interaction with its natural ligands, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This mechanism makes it an indispensable pharmacological tool for dissecting CCR5-mediated signaling pathways in vitro and in vivo. A major application of this compound is in the study of Human Immunodeficiency Virus (HIV-1) pathogenesis, as CCR5 serves as a crucial co-receptor for viral entry into host T-cells; by blocking this interaction, the compound provides a powerful means to investigate viral tropism and potential therapeutic strategies for HIV infection. Beyond virology, researchers utilize this antagonist to explore the role of CCR5 in a wide spectrum of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, where CCR5+ immune cells contribute to disease pathology. Furthermore, emerging evidence suggests a role for CCR5 in tumor biology, particularly in cancer cell migration and metastasis, positioning this compound as a valuable probe for oncology research focused on the tumor microenvironment . Its utility extends to basic immunology studies aimed at understanding T-cell differentiation and macrophage recruitment, providing critical insights into the complex network of chemokine signaling.

Properties

IUPAC Name

4-[1-(cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c30-25-17-22(19-28(25)16-15-20-9-3-1-4-10-20)26-27-23-13-7-8-14-24(23)29(26)18-21-11-5-2-6-12-21/h1,3-4,7-10,13-14,21-22H,2,5-6,11-12,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWIBZXLPISCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cyclohexylmethyl group through alkylation reactions. The final step involves the formation of the pyrrolidin-2-one ring via cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to certain enzymes or receptors, modulating their activity. The cyclohexylmethyl and pyrrolidin-2-one groups may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Semaglutide: A compound with a different core structure but similar in its complexity and potential therapeutic applications.

Uniqueness

4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

The compound 4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of the compound is C26H31N3OC_{26}H_{31}N_{3}O with a molecular weight of approximately 415.55 g/mol. The compound features a complex structure that includes a benzodiazole moiety , a cyclohexylmethyl group , and a pyrrolidin-2-one ring .

Structure

PropertyValue
Molecular FormulaC26H31N3O
Molecular Weight415.55 g/mol
IUPAC NameThis compound
CAS Number[To be assigned]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors:

  • Formation of the Benzodiazole Core : Initial reactions focus on creating the benzodiazole structure.
  • Alkylation : The cyclohexylmethyl group is introduced through alkylation processes.
  • Cyclization : The pyrrolidin-2-one ring is formed via cyclization reactions under specific conditions involving strong bases and appropriate solvents like dimethylformamide.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Receptor Binding : The benzodiazole ring may interact with specific receptors or enzymes, modulating their activity.
  • Biochemical Pathways : The compound can influence various signaling pathways, potentially leading to therapeutic effects in different conditions such as inflammation or cancer.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown promising results against multi-drug resistant bacteria.
  • Anti-inflammatory Effects : Research suggests that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain resistant strains
Anti-inflammatoryInhibition of cytokine release
NeuroprotectivePotential modulation of neuropeptide Y receptors

Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of various derivatives of pyrrolidinone-containing compounds, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting potential applications in treating infections caused by resistant bacteria.

Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its ability to reduce inflammation in animal models. Results showed a marked decrease in inflammatory markers following treatment, indicating its potential as an anti-inflammatory agent.

Study 3: Neuroprotective Activity

Research focusing on neuropeptide Y receptor antagonism revealed that the compound could effectively block the Y5 receptor, which plays a role in appetite regulation and could be beneficial for obesity treatment .

Q & A

Basic: What are the key considerations in synthesizing 4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one to ensure high yield and purity?

Answer:
The synthesis of this compound requires optimization of reaction parameters such as:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for benzodiazole ring formation due to their ability to stabilize intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) improves reaction specificity .
  • Catalysts : Base catalysts like triethylamine facilitate acylation and alkylation steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is critical for isolating the compound with >95% purity .

Basic: How can the structural identity of this compound be confirmed post-synthesis?

Answer:
Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyclohexylmethyl and phenylethyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C27_{27}H31_{31}N3_3O: ~414.25) .
  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in biological activity data observed across different assay conditions?

Answer:
Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

  • Comparative dose-response studies : Test the compound under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
  • Target-specific assays : For adenosine receptor interactions, use radioligand binding assays (e.g., 3^3H-CCPA for A1_1 receptors) to quantify IC50_{50} values .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to identify structure-activity trends .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

Answer:

  • Oxidation : Treat with KMnO4_4/H+^+ to identify vulnerable sites (e.g., pyrrolidinone ring oxidation to succinimide derivatives) .
  • Reduction : Use NaBH4_4 to reduce amide bonds, revealing metabolic stability in hepatic microsomal assays .
  • Substitution reactions : React with nucleophiles (e.g., NaN3_3) to assess functional group lability, informing prodrug design .

Advanced: How can computational methods complement experimental studies in predicting this compound’s pharmacokinetics?

Answer:

  • Molecular docking : AutoDock Vina predicts binding affinities to targets like adenosine receptors (validate with experimental IC50_{50} data) .
  • ADMET prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier permeability .
  • DFT calculations : Gaussian 09 optimizes geometry for QSAR models, linking electronic properties (e.g., HOMO-LUMO gaps) to antioxidant activity .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the pyrrolidinone ring .
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers with pH >8 to limit degradation .

Advanced: How can researchers address low solubility in aqueous media during in vitro assays?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for improved cellular uptake .
  • Structural modification : Introduce polar groups (e.g., –OH, –COOH) at the phenylethyl moiety .

Advanced: What experimental strategies can elucidate the compound’s metabolic pathways?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize 14^{14}C-labeled analogs to track biotransformation products in excretion studies .
  • CYP inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorescent probes like P450-Glo™ .

Basic: What spectroscopic techniques are optimal for monitoring reaction progress during synthesis?

Answer:

  • TLC : Use silica plates with UV visualization (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .
  • In-situ IR : Track carbonyl (C=O) stretch at ~1700 cm1^{-1} for pyrrolidinone formation .
  • HPLC : C18 column (gradient: acetonitrile/water) to quantify intermediates .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

  • SHELXD : Solve phase problems via dual-space methods for challenging chiral centers .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-Rmerge_{merge} datasets .
  • Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C–H⋯π bonds) influencing conformation .

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